molecular formula C18H19N3O3 B2464628 (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035036-28-1

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2464628
CAS RN: 2035036-28-1
M. Wt: 325.368
InChI Key: RGOJVHHXICHEJD-BQYQJAHWSA-N
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Description

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that has been synthesized and characterized in various studies. Singh, Rawat, and Sahu (2014) detailed the synthesis and characterization of a similar compound, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, using spectroscopic analyses and quantum chemical calculations. This process involved aldol condensation and provided insights into the molecular interactions and binding energies (Singh, Rawat, & Sahu, 2014).

Molecular Docking and DFT Studies

Studies have also focused on the molecular docking and density functional theory (DFT) analysis of related compounds. Fahim, Elshikh, and Darwish (2019) conducted a study on similar pyrimidiopyrazole derivatives, evaluating their molecular structure, bond lengths, angles, and energy gaps. Their research provides insights into the equilibrium geometry and stability of molecular orbitals in these compounds (Fahim, Elshikh, & Darwish, 2019).

Biological Evaluation

Several studies have explored the biological evaluation of related compounds. For example, El-Wahab et al. (2011) synthesized naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus and evaluated their effects against bacteria and fungi (El-Wahab et al., 2011). Similarly, Kumaraswamy et al. (2008) synthesized naphtho[2,1-b]furan-2-carbohydrazide derivatives and assessed their antimicrobial and other biological activities (Kumaraswamy et al., 2008).

Antimicrobial and Antitumor Activities

Compounds structurally related to (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide have shown promising antimicrobial and antitumor activities. Zaki, Al-Gendey, and Abdelhamid (2018) synthesized pyridine and thioamide derivatives from related compounds and evaluated their antimicrobial and anticancer activities (Zaki, Al-Gendey, & Abdelhamid, 2018).

properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJVHHXICHEJD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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